molecular formula C11H12O2 B2947322 3h-Spiro[2-benzofuran-1,1'-cyclobutane]-5-ol CAS No. 1415598-90-1; 1823871-89-1

3h-Spiro[2-benzofuran-1,1'-cyclobutane]-5-ol

Cat. No.: B2947322
CAS No.: 1415598-90-1; 1823871-89-1
M. Wt: 176.215
InChI Key: RGVKWPJRYIHDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol is a unique organic compound characterized by its spirocyclic structure, which includes a benzofuran moiety fused to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol can be achieved through several methods. One common approach involves a catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method utilizes a catalysis system of copper (II) and bisoxazoline (BOX) to construct the spirocyclic structure efficiently . The reaction typically involves substituted benzoquinones and allylic alcohols, yielding the desired product with high enantioselectivity and diastereoselectivity.

Industrial Production Methods

While specific industrial production methods for 3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, as well as scaling up the process using continuous flow reactors or batch reactors.

Chemical Reactions Analysis

Types of Reactions

3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with biological molecules in a unique manner, potentially binding to specific enzymes or receptors. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3h-Spiro[2-benzofuran-1,3’-pyrrolidine]
  • 3h-Spiro[2-benzofuran-1,3’-piperidine]
  • 3h-Spiro[1-benzofuran-2,1’-cyclohexane]

Uniqueness

3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol is unique due to its specific spirocyclic structure, which includes a benzofuran moiety fused to a cyclobutane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1415598-90-1; 1823871-89-1

Molecular Formula

C11H12O2

Molecular Weight

176.215

IUPAC Name

spiro[3H-2-benzofuran-1,1'-cyclobutane]-5-ol

InChI

InChI=1S/C11H12O2/c12-9-2-3-10-8(6-9)7-13-11(10)4-1-5-11/h2-3,6,12H,1,4-5,7H2

InChI Key

RGVKWPJRYIHDTD-UHFFFAOYSA-N

SMILES

C1CC2(C1)C3=C(CO2)C=C(C=C3)O

solubility

not available

Origin of Product

United States

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